18-Fold Enhanced α-Chymotrypsin Inhibition Potency via Proline Substitution
In a direct head-to-head comparison, the Z-Ala-Pro-containing glyoxal inhibitor (Z-Ala-Pro-Phe-glyoxal) exhibits an 18.1-fold greater potency against α-chymotrypsin compared to its Z-Ala-Ala analog. Specifically, Z-Ala-Pro-Phe-glyoxal achieved a minimal Ki of 19 nM, whereas Z-Ala-Ala-Phe-glyoxal yielded a Ki of 344 nM at neutral pH [1]. This differentiation is attributed to the conformational constraints imposed by the proline residue, which optimally positions the inhibitor within the enzyme's extended substrate-binding cleft.
| Evidence Dimension | Inhibitory constant (Ki) against α-chymotrypsin |
|---|---|
| Target Compound Data | Z-Ala-Pro-Phe-glyoxal: Ki = 19 nM |
| Comparator Or Baseline | Z-Ala-Ala-Phe-glyoxal: Ki = 344 nM |
| Quantified Difference | 18.1-fold improvement (344 / 19) |
| Conditions | Neutral pH, α-chymotrypsin enzyme assay |
Why This Matters
Researchers designing potent serine protease inhibitors or peptidomimetics require the Pro-containing scaffold to achieve nanomolar binding affinity, which cannot be replicated by Ala-based analogs.
- [1] Spink, E., Cosgrove, S., Rogers, L., Hewage, C., & Malthouse, J. P. G. (2007). 13C and 1H NMR studies of ionizations and hydrogen bonding in chymotrypsin-glyoxal inhibitor complexes. Journal of Biological Chemistry, 282(11), 7852-7861. View Source
